molecular formula C22H20ClN5O2 B14106637 2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14106637
M. Wt: 421.9 g/mol
InChI Key: IQNHBTZIRDSTRN-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and methylphenyl groups: These groups are typically introduced through Friedel-Crafts alkylation reactions using chlorobenzene and methylbenzene as starting materials.

    Final modifications: The final steps may involve additional functional group transformations to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit kinases or other enzymes critical for cell division. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 3-[(4-fluorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, for instance, may enhance its binding affinity to certain molecular targets compared to its brominated or fluorinated analogs.

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20ClN5O2/c1-14-5-3-4-6-17(14)26-11-12-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-7-9-16(23)10-8-15/h3-10H,11-13H2,1-2H3

InChI Key

IQNHBTZIRDSTRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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